Ethyl 3-(bromomethyl)isonicotinate
Overview
Description
Ethyl 3-(bromomethyl)isonicotinate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Electrical Conductivity and Luminescence
Ethyl isonicotinate derivatives, such as ethyl isonicotinate (EtIN), have been shown to form coordination polymers with copper iodide, exhibiting unique properties like strong luminescence and electrical conductivity. These polymers have potential applications in materials science, particularly in the development of new semiconductors and luminescent materials (Hassanein et al., 2015).
2. Enzymatic Synthesis in Non-aqueous Medium
Ethyl isonicotinate has been used in enzymatic reactions to synthesize important compounds like isoniazid, an agent used in tuberculosis treatment. This synthesis involves immobilized lipases and demonstrates the compound's versatility in pharmaceutical synthesis (Yadav et al., 2005).
3. Formation of Novel Polycondensed Heterocyclic Systems
Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to produce polycondensed heterocyclic systems. This showcases its role in facilitating complex organic reactions and synthesizing novel chemical structures with potential pharmaceutical and chemical industry applications (Trofimov et al., 2012).
4. Complex Formation with Metal Ions
Studies on the complex formation of ethyl isonicotinate with copper ions have been conducted. Such complexes are significant for understanding coordination chemistry and could have implications in the development of new materials and catalysts (Goher & Drátovský, 1976).
5. Synthesis of Antimicrobial Compounds
Ethyl isonicotinate has been used in the synthesis of 3-coumarinoyl pyridinium and quinolinium bromides, which show promising antibacterial activity. This highlights its role in the development of new antimicrobial agents (Porwal et al., 2009).
Properties
IUPAC Name |
ethyl 3-(bromomethyl)pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFOFBWYGUIJIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524474 | |
Record name | Ethyl 3-(bromomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301666-68-2 | |
Record name | Ethyl 3-(bromomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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